molecular formula C19H20N2O4S B2547363 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 312917-18-3

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2547363
CAS RN: 312917-18-3
M. Wt: 372.44
InChI Key: DBKVFIQWCWSIGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted benzamide compounds has been explored in various studies. For instance, the synthesis of N-[4-(2-dimethylaminoethoxy)benzyl-α-14C]-3,4,5-trimethoxybenzamide hydrochloride was achieved in four steps, starting from carbon dioxide and yielding the purified material at 29% . Similarly, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized, with the routes of formation discussed and the compounds characterized by NMR, mass, and elemental analysis . Another study reported the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine through the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol . Lastly, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic methods. Compounds from the study of N-substituted benzyl/phenyl acetamides were characterized by NMR, mass, and elemental analysis, with the structures of specific compounds confirmed by X-ray crystallography . Similarly, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . The structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was determined and confirmed by X-ray analysis .

Chemical Reactions Analysis

The studies provided do not detail specific chemical reactions involving N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide. However, the synthesis processes described in the papers involve reactions such as condensation , and the use of directing groups for metal-catalyzed C–H bond functionalization reactions . These reactions are crucial for the formation of the benzamide compounds and their derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were assessed through various analyses. The antioxidant activities of the N-substituted benzyl/phenyl acetamides were evaluated, with many compounds exhibiting moderate to significant radical scavenging activity . The importance of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide lies in its possession of an N,O-bidentate directing group, which is potentially suitable for metal-catalyzed C–H bond functionalization reactions .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including those structurally related to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide, have been investigated for their corrosion inhibiting effects. A study conducted by Hu et al. (2016) on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions demonstrated high efficiency in preventing steel corrosion, suggesting potential applications in protecting industrial materials from corrosive environments Hu et al., 2016.

Anticancer Activity

Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and investigated their anticancer activity. The study found that various substitutions on the benzothiazole scaffold modulated antitumor properties, indicating the potential for these derivatives to serve as anticancer agents Osmaniye et al., 2018.

Molecular Architectures

A study by Su et al. (2003) focused on the self-assembly of two-dimensional rectangular metallacycles and three-dimensional trigonal or tetragonal prisms using angular ditopic and tripodal ligands. These molecular architectures have potential applications in material science for creating novel nanoscale structures Su et al., 2003.

Mechanism of Action

The mechanism of action of benzothiazoles can vary widely depending on their specific structure and the biological target they interact with . The mechanism of action of “N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide” is not available in the sources I found.

Safety and Hazards

The safety and hazards associated with benzothiazoles can vary widely depending on their specific structure . The safety and hazards of “N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide” are not available in the sources I found.

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-10-6-11(2)16-15(7-10)26-19(20-16)21-18(22)12-8-13(23-3)17(25-5)14(9-12)24-4/h6-9H,1-5H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKVFIQWCWSIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

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